Welcome to the BenchChem Online Store!
molecular formula C15H16O3 B8676843 4-(2-Methoxynaphthalen-1-yl)butanoic acid

4-(2-Methoxynaphthalen-1-yl)butanoic acid

Cat. No. B8676843
M. Wt: 244.28 g/mol
InChI Key: QBXQMSYOUZFSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06423870B1

Procedure details

The compound obtained in Step A (3.4 g, 1.40.10−2 mol) is solubilised in ethyl acetate (90 ml) in the presence of 5% palladium-on-carbon. The mixture is purged with argon and placed under a hydrogen atmosphere. After 15 hours' hydrogenation, the reaction mixture is filtered over Celite, rinsed and then evaporated under reduced pressure. The title product is isolated in the form of white crystals.
Name
compound
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[C:13](C)=[CH:14][C:15](O)=O.[C:19]([O:22]CC)(=[O:21])C>[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[CH2:13][CH2:14][CH2:15][C:19]([OH:22])=[O:21]

Inputs

Step One
Name
compound
Quantity
3.4 g
Type
reactant
Smiles
COC1=C(C2=CC=CC=C2C=C1)C(=CC(=O)O)C
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is purged with argon
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered over Celite
WASH
Type
WASH
Details
rinsed
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=C(C2=CC=CC=C2C=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.